Methyl 3-(benzylamino)-2-methylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "Methyl 3-(benzylamino)-2-methylpropanoate" involves multifunctional compound preparation, serving as versatile synthons for the generation of polysubstituted heterocyclic systems. Such compounds are used for creating a wide range of heterocyclic structures including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, demonstrating the chemical versatility and utility in synthetic organic chemistry (Pizzioli et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds structurally related to "Methyl 3-(benzylamino)-2-methylpropanoate" has been elucidated through various spectroscopic methods, including IR, NMR, and X-ray diffraction techniques. These studies help in understanding the geometry, electron distribution, and reactivity of such molecules, providing insights into their potential chemical behavior and applications (Şahin et al., 2015).
Chemical Reactions and Properties
Research into the chemical reactions and properties of these compounds has shown that they can undergo various transformations, such as cyclizations and transaminations, to produce a diverse array of heterocyclic systems. These transformations are crucial for the synthesis of complex molecules with potential therapeutic and material applications (Volkov et al., 2007).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, of compounds like "Methyl 3-(benzylamino)-2-methylpropanoate" are essential for determining their suitability for various applications in chemical synthesis and material science. These properties are influenced by the molecular structure and can be tailored by modifying the compound (Ishikawa et al., 1992).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, of "Methyl 3-(benzylamino)-2-methylpropanoate" and related compounds, are critical for their application in organic synthesis. Studies have focused on their use as intermediates for the synthesis of complex organic molecules and polymers, highlighting their importance in synthetic chemistry (Singh et al., 1999).
Scientific Research Applications
1. Synthesis of Heterocyclic Systems
Methyl 3-(benzylamino)-2-methylpropanoate plays a crucial role in the synthesis of polyfunctional heterocyclic systems. These compounds are versatile synthons, which are used in the preparation of various heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others (Pizzioli et al., 1998).
2. Biocatalytic Transesterification Reactions
Methyl 3-(benzylamino)-2-methylpropanoate is involved in biocatalytic transesterification reactions. These processes are important for the selective acylation and deacylation of primary hydroxyl groups in related compounds, demonstrating the compound's versatility in synthetic organic chemistry (Kumar et al., 2015).
3. Synthesis of Pharmaceuticals
This compound has been utilized in the synthesis of 1β-methylcarbapenem antibiotics, which are significant in medical research for their antibacterial properties. The synthetic route involves a chelation-controlled aldol reaction, highlighting its importance in pharmaceutical synthesis (Shirai & Nakai, 1989).
4. Photostabilization in Polymer Degradation
In the field of polymer science, methyl 3-(benzylamino)-2-methylpropanoate related compounds have been studied for their roles in the generation and quenching of singlet molecular oxygen, a key factor in photostabilization. This research is crucial for understanding how materials degrade and how to protect them from environmental factors (Soltermann et al., 1995).
5. Development of Fluorescence Sensors
This compound is also involved in the development of fluorescence sensors. Specific derivatives have been synthesized for their potential in detecting iron (III) ions, demonstrating its application in analytical chemistry and environmental monitoring (Joshi et al., 2015).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This could involve potential applications of the compound, areas of research it could be useful in, or ways its synthesis could be improved.
For a specific compound, you might find this information in resources like peer-reviewed articles, textbooks, or chemical databases. If you have a different compound in mind, or if “Methyl 3-(benzylamino)-2-methylpropanoate” is known by a different name, I’d be happy to help you find information on that.
properties
IUPAC Name |
methyl 3-(benzylamino)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(12(14)15-2)8-13-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFQVMBTZNGVDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233691 | |
Record name | Methyl 2-methyl-3-[(phenylmethyl)amino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701233691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzylamino)-2-methylpropanoate | |
CAS RN |
4010-62-2 | |
Record name | Methyl 2-methyl-3-[(phenylmethyl)amino]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4010-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-((phenylmethyl)amino)isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004010622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4010-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38814 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-methyl-3-[(phenylmethyl)amino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701233691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-[(phenylmethyl)amino]isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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